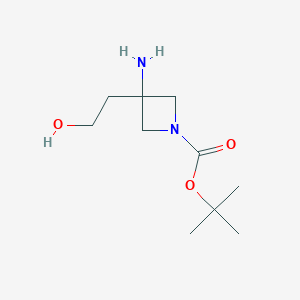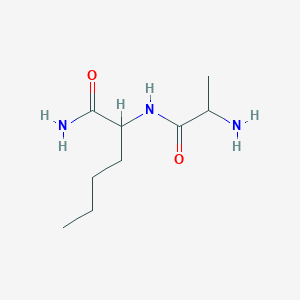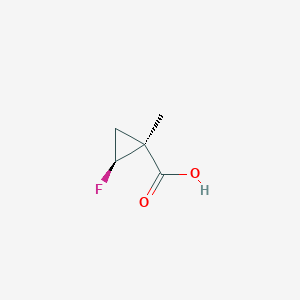
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid
Overview
Description
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid is a novel and highly synthesized compound that has gained significant attention in various fields of research and industry1. It has a molecular formula of C5H7FO2 and a molecular weight of 118.11 g/mol1.
Synthesis Analysis
Unfortunately, the specific synthesis process for Cis-2-fluoro-1-methylcyclopropanecarboxylic acid is not readily available from the search results. However, it is mentioned that this compound is highly synthesized1, indicating that it is produced in significant quantities for research and industrial applications.Molecular Structure Analysis
The molecular structure of Cis-2-fluoro-1-methylcyclopropanecarboxylic acid is defined by its molecular formula, C5H7FO21. This indicates that it is composed of 5 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms. However, the specific arrangement of these atoms in the molecule is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving Cis-2-fluoro-1-methylcyclopropanecarboxylic acid are not detailed in the search results. However, given its structure, it can be inferred that it may participate in various organic reactions typical of carboxylic acids and fluorinated compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of Cis-2-fluoro-1-methylcyclopropanecarboxylic acid are not explicitly mentioned in the search results. However, its molecular weight is given as 118.11 g/mol1.Scientific Research Applications
Novel Synthesis Methods
Researchers have developed novel methods for the stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid, highlighting the significance of this compound in synthetic chemistry. For instance, Toyota et al. (1996) elaborated a four-step method starting from tert-butyl acrylate and chloromethyl phenyl sulfoxide, involving the initial formation of cis-2-phenylsulfinylcyclopropanecarboxylate, fluorination, reductive desulfonylation, and acid-catalyzed hydrolysis to the final product (Toyota et al., 1996). Similarly, Shibue and Fukuda (2014) described a rhodium-catalyzed cyclopropanation process as an effective method for the stereoselective synthesis of the acid (Shibue & Fukuda, 2014).
Analytical Methods for Biomarker Detection
Significant advancements have been made in analytical methods to quantify pyrethroid metabolites in human urine, indicating exposure to pyrethroid insecticides. Kühn et al. (1996) and Baker et al. (2004) developed gas chromatography-mass spectrometry methods for the simultaneous determination of pyrethroid metabolites, including compounds related to cis-2-fluoro-1-methylcyclopropanecarboxylic acid (Kühn et al., 1996); (Baker et al., 2004).
Chemical Structure and Properties
Research on fluorinated phenylcyclopropylamines has explored the effects of aromatic ring substitution and absolute configuration on microbial tyramine oxidase inhibition, revealing the significance of cis and trans configurations and fluorination on biological activity (Rosen et al., 2004). Furthermore, the conformational equilibria and structure of cyclopropylcarboxaldehyde derivatives have been investigated to understand the stability and behavior of these compounds in different environments (Badawi, 1991).
Safety And Hazards
The safety and hazards associated with Cis-2-fluoro-1-methylcyclopropanecarboxylic acid are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound to prevent potential hazards.
Future Directions
The future directions for the use and study of Cis-2-fluoro-1-methylcyclopropanecarboxylic acid are not specified in the search results. However, given its high level of synthesis1, it can be inferred that this compound is likely to continue to be a subject of interest in various fields of research and industry.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or resources related to this compound.
properties
IUPAC Name |
(1S,2S)-2-fluoro-1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAMTHUZUGCJI-WVZVXSGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)
![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)
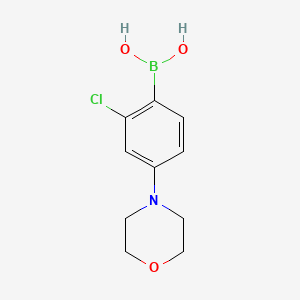
![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)
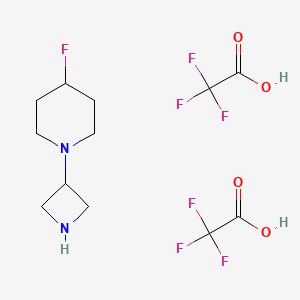
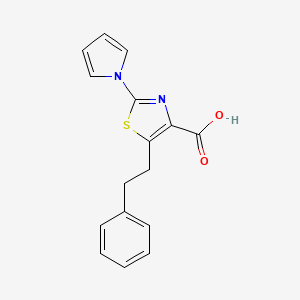
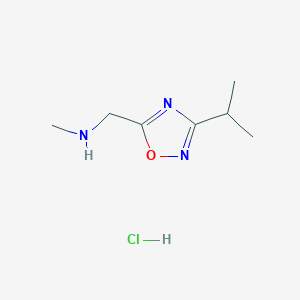
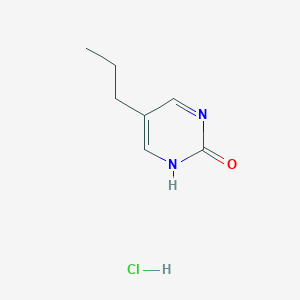
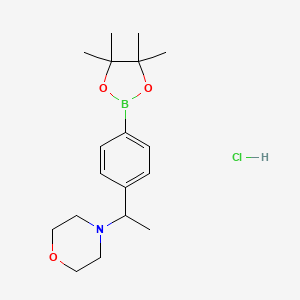
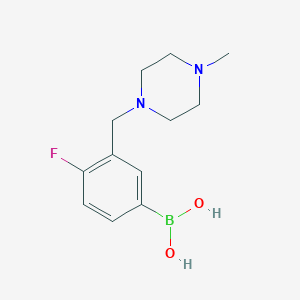
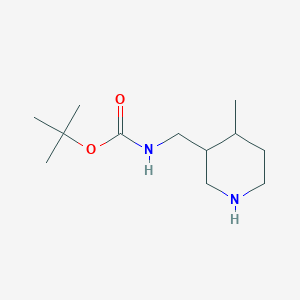
![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)
